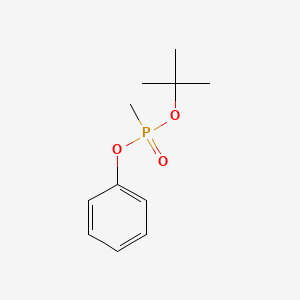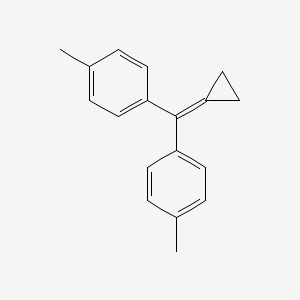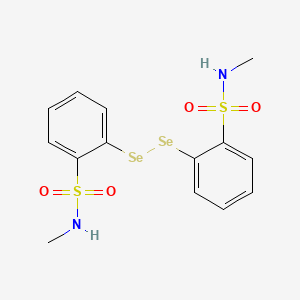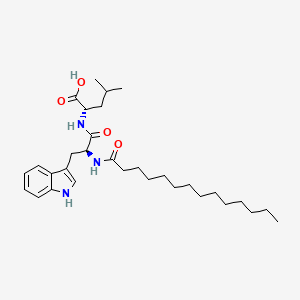
lithium;1-methoxy-2-methylbenzene-6-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;1-methoxy-2-methylbenzene-6-ide is an organolithium compound with the molecular formula C₈H₉LiO. This compound is a derivative of benzene, where a lithium atom is bonded to a methoxy group and a methyl group on the benzene ring. It is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium;1-methoxy-2-methylbenzene-6-ide typically involves the reaction of 1-methoxy-2-methylbenzene with an organolithium reagent. One common method is the reaction of 1-methoxy-2-methylbenzene with n-butyllithium in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows: [ \text{C}8\text{H}{10}\text{O} + \text{n-BuLi} \rightarrow \text{C}_8\text{H}_9\text{LiO} + \text{n-BuH} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar organolithium reagents. The process is typically carried out in a controlled environment to ensure the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions: Lithium;1-methoxy-2-methylbenzene-6-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of new organometallic compounds.
Scientific Research Applications
Lithium;1-methoxy-2-methylbenzene-6-ide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of lithium;1-methoxy-2-methylbenzene-6-ide involves the nucleophilic attack of the lithium atom on electrophilic centers. The compound can form various intermediates, such as carbanions, which can further react with other molecules. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Lithium;1-methoxybenzene-6-ide: Similar structure but without the methyl group.
Lithium;2-methoxy-1-methylbenzene-6-ide: Similar structure with different positioning of the methoxy and methyl groups.
Uniqueness: Lithium;1-methoxy-2-methylbenzene-6-ide is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in various chemical syntheses and industrial applications.
Properties
CAS No. |
274695-95-3 |
|---|---|
Molecular Formula |
C8H9LiO |
Molecular Weight |
128.1 g/mol |
IUPAC Name |
lithium;1-methoxy-2-methylbenzene-6-ide |
InChI |
InChI=1S/C8H9O.Li/c1-7-5-3-4-6-8(7)9-2;/h3-5H,1-2H3;/q-1;+1 |
InChI Key |
QCPHYYHXCRSKGL-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC1=CC=C[C-]=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzonitrile, 2-[5-[(2-butyl-1H-benzimidazol-1-yl)methyl]-2-thienyl]-](/img/structure/B12574241.png)

![6-Undecanone, 5-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B12574250.png)
![2-Pyrrolidinone, 5-[(1-ethoxyethoxy)methyl]-, (5S)-](/img/structure/B12574253.png)
![2,4,6-Tris[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine](/img/structure/B12574263.png)
![5-Hexen-3-ol, 1-[(4-methoxyphenyl)methoxy]-4-methyl-, (3R,4S)-](/img/structure/B12574267.png)
![4-[4-(3-methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]-N-(3-phenylpropyl)pyridin-2-amine](/img/structure/B12574273.png)
![Methyl 2-{[(4-nonylphenoxy)carbonyl]oxy}benzoate](/img/structure/B12574274.png)



![1-[3-[2-(4-Phenylbutylamino)ethylamino]propyl]pyrrolidin-2-one](/img/structure/B12574311.png)

